Ono-AE2-227
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Overview
Description
ONO-AE2-227 is a synthetic organic compound with the molecular formula C27H23NO3. It is known for its role as an antagonist of the E-prostanoid 4 receptor, which is involved in various biological processes, including inflammation and cancer .
Preparation Methods
The synthesis of ONO-AE2-227 involves multiple steps, starting with the preparation of 2-(2-(2-(naphthalen-1-yl)propanamido)benzyl)benzoic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
ONO-AE2-227 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ONO-AE2-227 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the E-prostanoid 4 receptor and its role in various chemical processes.
Biology: It is used to investigate the biological functions of the E-prostanoid 4 receptor in cellular processes such as cell proliferation, apoptosis, and angiogenesis.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
ONO-AE2-227 exerts its effects by antagonizing the E-prostanoid 4 receptor. This receptor is a G-protein coupled receptor that mediates various biological responses to prostaglandin E2. By blocking the activation of this receptor, this compound inhibits the downstream signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar compounds to ONO-AE2-227 include other E-prostanoid receptor antagonists such as:
ONO-AE1-329: An E-prostanoid 4 receptor agonist with similar biological effects.
EP1 Antagonist: Another compound that targets the E-prostanoid 1 receptor, which has different but related biological functions.
This compound is unique in its high selectivity for the E-prostanoid 4 receptor, making it a valuable tool for studying the specific roles of this receptor in various biological processes .
Biological Activity
Ono-AE2-227 is a selective antagonist of the E-prostanoid 4 (EP4) receptor, which plays a significant role in various biological processes, particularly in inflammation and pain modulation. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound functions primarily by inhibiting the EP4 receptor, which is known to mediate several physiological responses through the action of prostaglandin E2 (PGE2). The antagonism of this receptor has been shown to affect cAMP levels and downstream signaling pathways that are critical in inflammatory responses.
Key Findings:
- In human embryonic kidney (HEK) cells stably expressing EP4 or EP2 receptors, this compound demonstrated a potent inhibitory effect on PGE2-mediated increases in cAMP levels. Specifically, it inhibited PGE2-induced elevations in cAMP with a pK_B value estimated at 9.15, indicating high potency and selectivity for the EP4 receptor over the EP2 receptor .
- The compound's competitive behavior was confirmed through curve fitting analysis, suggesting that this compound effectively blocks PGE2 action at the EP4 receptor without significantly affecting EP2-mediated responses at lower concentrations .
Pharmacological Effects
The biological activity of this compound extends beyond mere receptor antagonism; it has been implicated in various therapeutic contexts:
- Anti-inflammatory Effects : this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1) in macrophages infected with Mycobacterium tuberculosis (Mtb), suggesting a role in modulating inflammatory pathways during infection .
- Pain Modulation : In animal models, antagonism of the EP4 receptor by this compound has been associated with reduced pain responses in joint inflammation models, highlighting its potential as an analgesic agent .
Data Table: Summary of Biological Activities
Case Study 1: Inflammatory Response Modulation
In a study examining the effects of this compound on macrophages infected with Mtb, researchers found that treatment with the compound led to a marked reduction in inflammatory markers. This suggests that targeting the EP4 receptor may provide therapeutic benefits in managing chronic infections characterized by excessive inflammation .
Case Study 2: Joint Pain Management
In rat models of joint inflammation, administration of this compound resulted in significant antinociceptive effects. The study highlighted that blocking the EP4 receptor could alleviate pain associated with inflammatory conditions, making it a potential candidate for treating arthritis and other inflammatory diseases .
Properties
Molecular Formula |
C27H23NO3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[2-(2-naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
BLJLWFKNTKAUDA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Synonyms |
2-[[2-(2-Naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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